Ethyl 2-(acetyloxy)-3-oxobutanoate
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Overview
Description
Ethyl 2-(acetyloxy)-3-oxobutanoate is an organic compound with the molecular formula C8H12O5 It is an ester derivative of acetoacetic acid and is characterized by the presence of an acetyloxy group attached to the second carbon of the butanoate chain
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be a target for Ethyl 2-(acetyloxy)-3-oxobutanoate.
Mode of Action
For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets that result in a broad spectrum of biological effects.
Biochemical Pathways
For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound might also interact with similar biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities, suggesting that this compound might also have diverse molecular and cellular effects .
Biochemical Analysis
Cellular Effects
It’s potential to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is an area ripe for exploration .
Dosage Effects in Animal Models
Studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(acetyloxy)-3-oxobutanoate can be synthesized through the esterification of acetoacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. Another method involves the acetylation of ethyl acetoacetate using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetyloxy)-3-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of the ester group results in the formation of acetoacetic acid and ethanol.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Acetoacetic acid and ethanol.
Reduction: Ethyl 2-(hydroxy)-3-oxobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(acetyloxy)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 2-(acetyloxy)-3-oxobutanoate can be compared with similar compounds such as:
Ethyl acetoacetate: Lacks the acetyloxy group and is commonly used in organic synthesis.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Acetoacetic acid: The parent compound without the ester group.
The uniqueness of this compound lies in its dual functionality as an ester and a keto compound, making it a versatile intermediate in various chemical reactions and industrial applications.
Properties
IUPAC Name |
ethyl 2-acetyloxy-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-4-12-8(11)7(5(2)9)13-6(3)10/h7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLNHRSLECZYEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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